6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

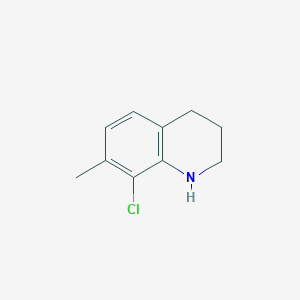

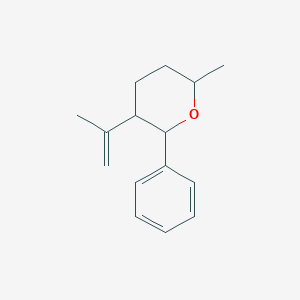

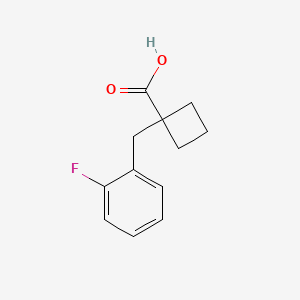

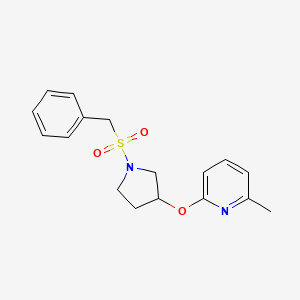

The compound “6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran” belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered pyran ring, which is a heterocyclic ring consisting of five carbon atoms and one oxygen atom. The ring would be substituted with a methyl group at the 6-position, a phenyl group at the 2-position, and a propenyl group at the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl and propenyl groups could potentially increase the compound’s hydrophobicity .Wissenschaftliche Forschungsanwendungen

Prins Cyclization and Heterogeneous Catalysts

Tetrahydropyrans are essential for synthesizing biologically active compounds with various therapeutic activities, including analgesic, anti-inflammatory, and cytotoxic effects. The Prins cyclization of homoallylic alcohol with simple aldehydes, employing heterogeneous catalysts like Ce-MCM-41, has proven effective in synthesizing desired tetrahydropyran frameworks. This method showcases the versatility of tetrahydropyrans in medicinal chemistry and drug synthesis (Štekrová et al., 2015).

Photochemical and Redox Properties

2H-pyrano[3,2-c]chromen-5-one derivatives, characterized by their photochromic and redox properties, have been synthesized and studied for their potential applications in materials science and photopharmacology. The structural modification of these compounds affects their photochemical behavior, indicating the potential for developing photo-responsive materials and drugs (Huang et al., 2007).

Stereoselective Synthesis

The stereochemistry of Grignard reactions on conformationally mobile δ-keto esters, including tetrahydropyran derivatives, highlights the importance of solvent and reactant changes in synthesizing chiral compounds. These findings are crucial for developing stereoselective synthetic routes in organic chemistry, impacting pharmaceutical synthesis and the creation of biologically active molecules (Colantoni et al., 1978).

Molecular Interactions and Structural Analysis

The study of molecular interactions, such as hydrogen bonding in pyran derivatives, contributes to our understanding of crystal engineering and molecular design. These insights are invaluable for designing compounds with specific physicochemical properties and for the development of new materials (Vishnupriya et al., 2013).

Synthesis of Complex Structures

The diversity-oriented synthesis of substituted tetrahydropyrans through oxidative C-H bond activation and click chemistry exemplifies the use of tetrahydropyrans in creating complex molecular architectures. This approach facilitates the rapid synthesis of a wide array of structurally diverse compounds for biological screening, underscoring the role of tetrahydropyrans in drug discovery and chemical biology (Zaware et al., 2011).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Biochemical Pathways

The compound is known to be involved in the suzuki-miyaura cross-coupling processes , which is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organohalide in the presence of a palladium catalyst .

Pharmacokinetics

Similar compounds have been noted for their high solubility in water and other polar solvents , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been noted for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-methyl-2-phenyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran. For instance, the compound’s stability may be affected by exposure to air and moisture . Additionally, the compound’s efficacy may be influenced by its lipophilicity and rate of degradation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-2-phenyl-3-prop-1-en-2-yloxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11(2)14-10-9-12(3)16-15(14)13-7-5-4-6-8-13/h4-8,12,14-15H,1,9-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOOYALQQNYIFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(O1)C2=CC=CC=C2)C(=C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)

![Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B2745518.png)

![1-(2,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2745523.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2745528.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)